molecular formula C23H21ClN4O3 B11028410 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide

5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11028410
M. Wt: 436.9 g/mol
InChI Key: BQGQUMDFTPPVQL-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of ethyl acetoacetate with α-cyanocinnamonitrile in the presence of piperidine can yield intermediate compounds, which are then further reacted with formamide, formic acid, urea, or thiourea to form the desired pyrido[2,3-d]pyrimidine derivatives . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby reducing cellular excitability and contraction. This action is mediated through its binding to the calcium channels on the cell membrane . Additionally, its anticancer activity may involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:

The uniqueness of 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21ClN4O3

Molecular Weight

436.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-N-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H21ClN4O3/c1-13-17(21(29)26-16-7-5-4-6-8-16)18(14-9-11-15(24)12-10-14)19-20(25-13)27(2)23(31)28(3)22(19)30/h4-12,18,25H,1-3H3,(H,26,29)

InChI Key

BQGQUMDFTPPVQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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